molecular formula C15H13N3 B12795149 s-Triazole, 5-phenyl-3-(o-tolyl)- CAS No. 60510-57-8

s-Triazole, 5-phenyl-3-(o-tolyl)-

Cat. No.: B12795149
CAS No.: 60510-57-8
M. Wt: 235.28 g/mol
InChI Key: LUPHUKWXQVNVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triazole, 5-phenyl-3-(o-tolyl)-: is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 5-phenyl-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction between phenylhydrazine and o-tolyl ketone in the presence of an acid catalyst can yield the desired triazole compound. The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid

    Solvents: Polar solvents such as ethanol or methanol

Industrial Production Methods

Industrial production of s-Triazole, 5-phenyl-3-(o-tolyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 5-phenyl-3-(o-tolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the triazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

s-Triazole, 5-phenyl-3-(o-tolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which s-Triazole, 5-phenyl-3-(o-tolyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • s-Triazole, 5-phenyl-3-(p-tolyl)-
  • s-Triazole, 5-phenyl-3-(m-tolyl)-
  • s-Triazole, 5-phenyl-3-(o-chlorophenyl)-

Uniqueness

s-Triazole, 5-phenyl-3-(o-tolyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and o-tolyl groups can enhance its stability and provide distinct electronic and steric effects compared to other triazole derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

s-Triazole, 5-phenyl-3-(o-tolyl)- is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

s-Triazole compounds, including 5-phenyl-3-(o-tolyl)-, are characterized by a five-membered ring containing three nitrogen atoms. The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common synthetic routes include:

  • Cyclization with hydrazine derivatives
  • Condensation reactions with aldehydes or ketones

The optimization of reaction conditions is crucial to achieve high yields and purity. Techniques such as recrystallization and chromatography are often employed for purification.

Antimicrobial Properties

Research indicates that s-Triazole, 5-phenyl-3-(o-tolyl)- exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of microorganisms, including bacteria and fungi. For instance:

  • Inhibition of Escherichia coli and Staphylococcus aureus : The compound showed significant inhibition against these common pathogens, which is critical for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of s-Triazole, 5-phenyl-3-(o-tolyl)- has been explored in various studies. The mechanisms underlying its anticancer effects may involve:

  • Inhibition of specific enzymes : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
  • Molecular docking studies : These studies suggest that the compound interacts with cancer-related targets, enhancing its efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialE. coli, S. aureusInhibition of cell wall synthesis
AnticancerVarious cancer cell lines (e.g., PC-3)Inhibition of thymidylate synthase
Induction of apoptosis

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of s-Triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity, suggesting potential applications in treating infections caused by resistant strains .
  • Anticancer Evaluation : In vitro studies on prostate cancer cell lines revealed that s-Triazole, 5-phenyl-3-(o-tolyl)- induced significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The compound's ability to disrupt cellular processes was highlighted through flow cytometry analyses showing increased apoptosis rates .

Mechanistic Insights

The biological activity of s-Triazole compounds can be attributed to their ability to modulate various biological pathways:

  • Enzyme Inhibition : By inhibiting enzymes such as TS, these compounds can effectively halt the proliferation of cancer cells.
  • Signal Transduction Modulation : The interaction with cellular receptors may alter signaling pathways involved in cell growth and survival.

Properties

CAS No.

60510-57-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(2-methylphenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18)

InChI Key

LUPHUKWXQVNVCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.